(2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid
Description
(2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid is a boronic acid derivative featuring an isoquinoline scaffold substituted with a methyl group and a ketone at positions 2 and 1, respectively. The boronic acid group at position 4 enhances its utility in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions and as a dynamic covalent linker in responsive polymers . Its structure combines the planar aromaticity of isoquinoline with the electrophilic boron center, enabling interactions with diols and nucleophiles.
Properties
IUPAC Name |
(2-methyl-1-oxoisoquinolin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h2-6,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWHBOMHNDTGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C(=O)C2=CC=CC=C12)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid typically involves the reaction of 2-methyl-1-oxo-1,2-dihydroisoquinoline with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where the isoquinoline derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
(2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules with high precision .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of heterocyclic boronic acids. Key analogues include:
Reactivity and Stability
- Suzuki-Miyaura Coupling: (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid is expected to participate in cross-coupling reactions, similar to phenylboronic acid. However, steric hindrance from the methyl group and electronic effects from the ketone may reduce reaction yields compared to unsubstituted analogues .
- pH Sensitivity : The compound’s boronic acid group likely has a pKa near 5–6, comparable to 2AMPBA (pKa 5.1). This enables pH-dependent boronate ester formation, critical for glucose-responsive drug delivery systems .
Key Research Findings and Data
- pH-Dependent Gelation: For analogous 2AMPBA, hydrogels form strongest at pH 4–5 (below pKa) due to neutral trigonal boronic acid dominance . This contrasts with phenylboronic acid, which requires higher pH for gelation, suggesting the isoquinoline derivative may follow 2AMPBA’s behavior.
- Anticancer Screening: Boronic acid heterocycles in show IC₅₀ values of 10–50 µM against glioblastoma cells. Structural optimization of the isoquinoline derivative could improve potency .
Biological Activity
(2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid (CAS No. 1429744-03-5) is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid is C10H10BNO3, with a molecular weight of 203.00 g/mol. The compound features a boronic acid functional group, which is known for its versatility in biological applications, including enzyme inhibition and drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds derived from boronic acids have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that a related boronic ester compound exhibited an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells while showing low toxicity to healthy cell lines . This suggests that (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid may similarly possess selective cytotoxic properties.
Antioxidant and Antibacterial Properties
Boronic acids are recognized for their antioxidant and antibacterial activities. In one investigation, a novel boronic ester was evaluated for its antioxidant potential using various assays such as ABTS and DPPH radical scavenging tests, yielding IC50 values of 0.11 µg/mL and 0.14 µg/mL respectively . Additionally, this compound demonstrated effectiveness against Escherichia coli at concentrations of 6.50 mg/mL, indicating potential applications in antimicrobial formulations.
Structure-Activity Relationships (SAR)
The biological activity of isoquinolone derivatives often depends on their structural modifications. Studies have shown that substituents at specific positions on the isoquinolone scaffold can significantly influence their potency against various biological targets . For example:
- Position 2: Substituents such as methoxy groups enhance activity.
- Position 4: The presence of piperidine rings is favorable for receptor binding.
These insights into SAR can guide future modifications of (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid to optimize its biological efficacy.
Case Studies
- Antinociceptive Effects : A study on isoquinolone derivatives indicated that certain compounds could significantly reduce nociceptive hypersensitivity in rodent models . This suggests that (2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acid might also exhibit similar pain-relieving properties.
- Enzyme Inhibition : The compound's boronic acid moiety suggests potential as an enzyme inhibitor. Boronic acids are known to interact with serine proteases and other enzymes involved in metabolic pathways, which could be explored further in relation to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
